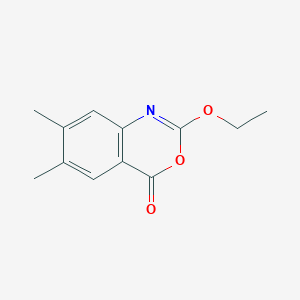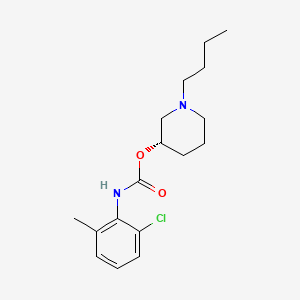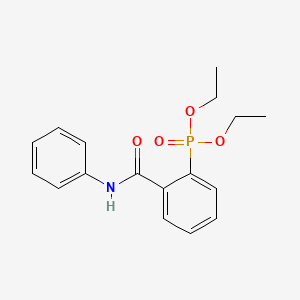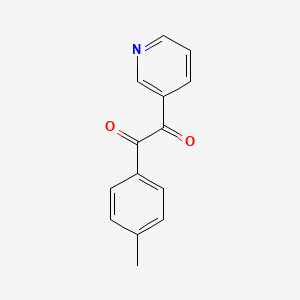
(2,4-Dichlorophenyl)imidocarbonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dichlorophenyl)imidocarbonyl dichloride is an organic compound with the chemical formula C9H4Cl4N2O. It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of two chlorine atoms attached to a phenyl ring and an imidocarbonyl group, making it a versatile intermediate in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)imidocarbonyl dichloride typically involves the reaction of 2,4-dichloroaniline with phosgene. The reaction is carried out under controlled conditions to ensure the safety and purity of the product. The general reaction scheme is as follows:
2,4-Dichloroaniline+Phosgene→(2,4-Dichlorophenyl)imidocarbonyl dichloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to handle the hazardous nature of phosgene. The process involves strict monitoring of temperature and pressure to optimize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dichlorophenyl)imidocarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water to form (2,4-Dichlorophenyl)urea and hydrochloric acid.
Common Reagents and Conditions
Amines: Used in substitution reactions to form urea derivatives.
Water: Used in hydrolysis reactions under acidic or basic conditions.
Major Products
(2,4-Dichlorophenyl)urea: Formed through hydrolysis.
Substituted Ureas: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(2,4-Dichlorophenyl)imidocarbonyl dichloride is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and protein interactions.
Medicine: Potential use in the development of new therapeutic agents.
Industry: Used in the production of polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2,4-Dichlorophenyl)imidocarbonyl dichloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of complex organic molecules .
Comparación Con Compuestos Similares
Similar Compounds
- (2,4-Dichlorophenyl)isocyanate
- (2,4-Dichlorophenyl)carbamate
- (2,4-Dichlorophenyl)thiourea
Uniqueness
(2,4-Dichlorophenyl)imidocarbonyl dichloride is unique due to its dual functionality, allowing it to participate in both nucleophilic substitution and hydrolysis reactions. This versatility makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
2666-70-8 |
|---|---|
Fórmula molecular |
C7H3Cl4N |
Peso molecular |
242.9 g/mol |
Nombre IUPAC |
1,1-dichloro-N-(2,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C7H3Cl4N/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H |
Clave InChI |
DXSAVHVNRZIEGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)N=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







methanone](/img/structure/B15343943.png)

![5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15343964.png)

![4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride](/img/structure/B15343966.png)




